
Cemsidomide Demonstrates Superior Potency
over Pomalidomide in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cemsidomide

Cat. No.: B12406830 Get Quote

For Immediate Release

WATERTOWN, Mass. - Preclinical data indicates that cemsidomide (formerly CFT7455), a

novel orally bioavailable degrader of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3),

shows significantly greater potency and anti-tumor activity compared to pomalidomide,

particularly in immunomodulatory drug (IMiD)-resistant multiple myeloma models.[1] These

findings highlight cemsidomide as a promising therapeutic candidate for patients who have

developed resistance to current IMiD therapies.[1]

Cemsidomide, a MonoDAC™ (Monofunctional Degradation Activating Compound), is

designed for high-affinity binding to the cereblon (CRBN) E3 ligase, which leads to the rapid

and selective degradation of IKZF1 and IKZF3.[1][2] These transcription factors are crucial for

the survival of multiple myeloma cells.[1][2]

Enhanced Biochemical and Cellular Potency
Direct comparative assays reveal a significant advantage for cemsidomide over pomalidomide

in both binding to CRBN and inducing the degradation of its target proteins.[1]
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Parameter
Cemsidomide
(CFT7455)

Pomalidomide Fold Improvement

CRBN Binding Affinity

(Biochemical)
- - ~800x[1]

CRBN Binding Affinity

(Cellular NanoBRET)
IC50 = 0.4 nM IC50 = 644 nM ~1600x[1]

IKZF1 Degradation

(H929 cells)

>75% degradation in

1.5 hours
- -

Anti-proliferative

Activity (NCI-H929

cells)

GI50 = 0.05 nM[3] - -

Anti-proliferative

Activity (IMiD-resistant

NCI-H929 cells)

IC50 = 2.3 nM[1][3] - -

Mechanism of Action: A Tale of Two Molecular Glues
Both cemsidomide and pomalidomide function as "molecular glues," binding to the CRBN E3

ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to

the ubiquitination and subsequent proteasomal degradation of neosubstrates, primarily the

lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][4][5][6] The degradation

of these factors results in direct anti-tumor effects and immunomodulatory activity.[2][5]

Pomalidomide, an analogue of thalidomide, has a pleiotropic mechanism of action that includes

direct anti-myeloma effects, inhibition of angiogenesis, and immunomodulatory activities such

as T-cell and NK-cell stimulation.[4][6][7][8][9]

Cemsidomide, a novel MonoDAC™, demonstrates a more potent and selective degradation of

IKZF1 and IKZF3.[1][10] This enhanced activity is attributed to its significantly higher binding

affinity for CRBN.[1]
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Mechanism of Action for Cemsidomide and Pomalidomide.

Overcoming IMiD Resistance
A significant clinical challenge in treating multiple myeloma is the development of resistance to

IMiDs like lenalidomide and pomalidomide, often linked to alterations in the CRBN pathway.[1]

Cemsidomide's heightened potency is particularly evident in these resistant settings. In a

multiple myeloma cell line resistant to both lenalidomide and pomalidomide, cemsidomide
maintained potent anti-proliferative activity.[1]
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Cemsidomide overcomes Pomalidomide resistance.
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Experimental Protocols
Cereblon (CRBN) Binding Assay (Fluorescence
Polarization)
This assay determines the binding affinity of compounds to the CRBN-DDB1 complex.

Materials:

Purified recombinant CRBN-DDB1 protein complex

Fluorescently labeled ligand that binds to CRBN

Cemsidomide and Pomalidomide

Assay buffer

384-well plates

Procedure:

A fluorescently labeled ligand is incubated with the purified CRBN-DDB1 protein complex.

Unlabeled cemsidomide or pomalidomide is titrated into the reaction.

The displacement of the fluorescent ligand by the test compound results in a decrease in the

polarization of the fluorescent signal, which is measured by a plate reader.

The IC50 value is calculated from the dose-response curve.

Cellular Proliferation Assay (CellTiter-Glo®)
This assay measures the anti-proliferative activity of the compounds in multiple myeloma cell

lines.

Materials:

Multiple myeloma cell lines (e.g., NCI-H929, parental and IMiD-resistant)
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RPMI-1640 medium with 10% FBS

Cemsidomide and Pomalidomide

96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Cells are seeded in 96-well plates and treated with a range of concentrations of

cemsidomide or pomalidomide for 96 hours.

Cell viability is assessed using the CellTiter-Glo® assay, which measures ATP levels as an

indicator of metabolically active cells.

The IC50 values, representing the concentration of the compound that inhibits cell growth by

50%, are calculated from the dose-response curves.[4]

IKZF1/3 Degradation Assay (Western Blot)
This assay quantifies the degradation of Ikaros and Aiolos proteins following treatment.

Materials:

Multiple myeloma cell lines

Cemsidomide and Pomalidomide

Lysis buffer

Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH)

Secondary antibody

Chemiluminescent substrate and imaging system
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Procedure:

Cells are treated with the compounds for a specified time.

Cell lysates are prepared and proteins are separated by SDS-PAGE.

Proteins are transferred to a membrane and probed with specific primary and secondary

antibodies.

The protein bands are visualized and quantified to determine the extent of IKZF1 and IKZF3

degradation relative to the loading control.
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Experimental workflow for comparing Cemsidomide and Pomalidomide.

Conclusion
The available preclinical data strongly suggest that cemsidomide is a more potent and

effective degrader of IKZF1 and IKZF3 than pomalidomide, especially in the context of IMiD

resistance.[1] Its enhanced binding to CRBN and subsequent rapid degradation of target

proteins translate to superior anti-proliferative activity in vitro and more profound tumor

regression in vivo.[1] These findings provide a compelling rationale for the continued clinical

development of cemsidomide as a potential new treatment option for patients with

relapsed/refractory multiple myeloma.[1]
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[https://www.benchchem.com/product/b12406830#cemsidomide-vs-pomalidomide-potency-
comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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